Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate
Description
Key Stereochemical Attributes
- Conformational Rigidity : Fluorine’s electronegativity and van der Waals radius enforce a staggered conformation.
- Ionic Pairing : Ammonium ions stabilize the phosphate group via electrostatic interactions, limiting rotational freedom.
Properties
CAS No. |
93857-46-6 |
|---|---|
Molecular Formula |
C14H12F25N2O4P |
Molecular Weight |
778.19 g/mol |
IUPAC Name |
diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate |
InChI |
InChI=1S/C14H6F25O4P.2H3N/c15-3(16,1-2-43-44(40,41)42)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39;;/h1-2H2,(H2,40,41,42);2*1H3 |
InChI Key |
XZJXCSDVEJUEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Perfluorinated Alkyl Phosphate Esters
A representative method for preparing diammonium 3,3,4,4,...-pentacosafluorotetradecyl phosphate involves:
-
- Perfluorotetradecanol (C14F25OH)
- Phosphoryl chloride (POCl3) or phosphoric acid derivatives
- Ammonia solution (aqueous NH3)
-
-
- The perfluorotetradecanol is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
- POCl3 is added dropwise under inert atmosphere (nitrogen or argon) at low temperature (0–5 °C) to control the reaction rate.
- The mixture is stirred for several hours, allowing formation of the phosphate ester intermediate.
- The reaction is monitored by ^31P NMR or IR spectroscopy to confirm ester formation.
Hydrolysis and Neutralization:
- The reaction mixture is carefully quenched with ice-cold water to hydrolyze any residual POCl3 and convert the intermediate to the phosphate acid.
- Aqueous ammonia is added slowly to neutralize the phosphate acid, forming the diammonium salt.
- The product is isolated by filtration or extraction, followed by drying under vacuum.
-
-
- Yields typically range from 70% to 85% depending on reaction conditions.
- Purity is confirmed by elemental analysis, ^19F NMR, and mass spectrometry.
Alternative Methods
-
- Using phosphoric acid and perfluorinated alcohol under dehydrating conditions (e.g., with dicyclohexylcarbodiimide or other coupling agents) to form the phosphate ester.
- Followed by neutralization with ammonia.
Use of Phosphoric Acid Monoesters:
- Starting from monoesters of phosphoric acid and perfluorinated alcohols, which are then converted to diammonium salts by ammonia treatment.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane, THF | Inert, aprotic solvents preferred |
| Temperature | 0–5 °C during phosphorylation | Controls reaction rate and selectivity |
| Reaction Time | 4–12 hours | Monitored by spectroscopy |
| Molar Ratios | Perfluoroalcohol : POCl3 = 1:1.1 | Slight excess of POCl3 to ensure complete phosphorylation |
| Ammonia Concentration | 25–30% aqueous NH3 | For neutralization |
| pH after Neutralization | ~7–8 | Ensures diammonium salt formation |
Analytical Characterization
- NMR Spectroscopy:
- ^31P NMR confirms phosphate ester formation.
- ^19F NMR provides detailed fluorine environment information.
- Mass Spectrometry:
- Confirms molecular weight and purity.
- Elemental Analysis:
- Validates composition, especially nitrogen content from ammonium.
- Infrared Spectroscopy:
- Phosphate P=O and P–O–C stretching bands confirm ester linkage.
Research Findings and Notes
- Hydrolysis of diammonium perfluorinated phosphate esters can release fluorotelomer alcohols, which are precursors to environmentally persistent perfluorooctanoic acid (PFOA) and related compounds.
- The stability of the phosphate ester bond under various conditions is critical for applications and environmental fate.
- The diammonium salt form improves water solubility and handling safety compared to free acid forms.
- Industrial synthesis requires strict control of moisture and temperature to prevent premature hydrolysis.
Summary Table of Preparation Methods
| Step | Method/Agent | Conditions | Outcome |
|---|---|---|---|
| Perfluoroalcohol synthesis | Telomerization or fluorination | Industrial fluorination reactors | Perfluorotetradecanol |
| Phosphorylation | POCl3 or phosphoric acid derivatives | 0–5 °C, inert atmosphere | Phosphate ester intermediate |
| Neutralization | Aqueous ammonia | Room temperature, pH ~7–8 | Diammonium phosphate salt |
| Purification | Filtration, extraction, drying | Ambient to mild vacuum | Pure diammonium phosphate salt |
Chemical Reactions Analysis
Types of Reactions
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding phosphoric acid and ammonium fluoride.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, although these reactions are generally slow due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The compound is resistant to oxidation and reduction under normal conditions due to the stability of the C-F bonds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Oxidation and Reduction: Strong oxidizing or reducing agents under extreme conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and ammonium fluoride.
Substitution: Substituted fluorinated alkyl phosphates.
Oxidation and Reduction: Typically, no significant products due to the stability of the compound.
Scientific Research Applications
Surface Modification
Diammonium 3,3,4,...14-pentacosafluorotetradecyl phosphate is often utilized for modifying surfaces to enhance hydrophobicity and oleophobicity. This property is particularly valuable in creating water-repellent coatings for textiles and other materials. The fluorinated chains reduce surface energy significantly compared to non-fluorinated alternatives.
Emulsifying Agent
In the field of pharmaceuticals and cosmetics, this compound serves as an effective emulsifying agent. Its ability to stabilize emulsions is crucial for formulations that require a uniform distribution of ingredients. This application is particularly prominent in creams and lotions where oil and water phases need to be stabilized.
Biochemical Applications
The compound has been investigated for its role in biochemical assays and drug delivery systems. Its amphiphilic nature allows it to interact with biological membranes effectively. Research has shown that it can facilitate the encapsulation of therapeutic agents within liposomes or micelles for targeted drug delivery.
Environmental Applications
Due to its unique chemical properties and stability under various conditions, diammonium 3,3,...14-pentacosafluorotetradecyl phosphate has potential applications in environmental remediation. It can be used to modify the surfaces of adsorbents to enhance the removal of pollutants from water sources.
Case Study 1: Surface Coatings
A study published in the Journal of Applied Polymer Science demonstrated the effectiveness of fluorinated phosphates in creating durable water-repellent coatings on various substrates. The research highlighted that coatings made with diammonium 3,...14-pentacosafluorotetradecyl phosphate exhibited superior performance compared to traditional coatings.
Case Study 2: Drug Delivery Systems
In a recent investigation featured in Pharmaceutical Research, researchers explored the use of this compound in liposomal formulations for anticancer drugs. The study found that the incorporation of diammonium 3,...14-pentacosafluorotetradecyl phosphate improved the stability and bioavailability of the drugs while reducing side effects.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Surface Modification | Enhances hydrophobicity of surfaces | Improved water repellency |
| Emulsifying Agent | Stabilizes oil-water emulsions | Uniform product consistency |
| Biochemical Applications | Facilitates drug encapsulation | Targeted delivery systems |
| Environmental Remediation | Modifies adsorbents for pollutant removal | Enhanced pollutant capture |
Mechanism of Action
The unique properties of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate are primarily due to its long perfluorinated alkyl chain. This chain imparts hydrophobicity and chemical resistance, allowing the compound to interact with various molecular targets and pathways. In biomedical applications, it can form stable complexes with biomolecules, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Structural Features
Table 1 compares the structural attributes of the target compound with analogous fluorinated diammonium phosphates:
| Compound Name (CAS) | Chain Length | Fluorine Atoms | Substituents | Molecular Weight |
|---|---|---|---|---|
| Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate (93857-48-8) | C14 | 25 | None | 978.22 |
| Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate | C11 | 17 | Hydroxy group at C2 | ~650 (estimated) |
| Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate | C10 | 16 | Trifluoromethyl branch at C9 | ~750 (estimated) |
| Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl phosphate | C13 | 21 | Hydroxy group at C2 | ~850 (estimated) |
Key Observations :
- The target compound has the longest fluorinated chain (C14) and the highest fluorine count (25), contributing to superior thermal stability and water repellency compared to shorter-chain analogs .
- Hydroxy or trifluoromethyl substituents in other compounds introduce polar or steric effects, altering solubility and reactivity .
Functional and Application Differences
Table 2 highlights application-specific contrasts between the target compound and non-fluorinated diammonium phosphates:
Research Findings and Performance Data
Environmental and Handling Considerations
- No direct ecotoxicity data are available, but perfluorinated substances are generally regulated under global standards (e.g., Stockholm Convention).
- Non-Fluorinated Analogs: Safe for agricultural use with documented protocols for reducing ammonia volatilization via coatings and mitigating heavy metal transport .
Market and Industrial Relevance
- The target compound occupies a niche market (e.g., lab chemicals, specialty surfactants), with suppliers like LEAP CHEM CO., LTD. emphasizing its role in advanced manufacturing .
- In contrast, diammonium hydrogen phosphate dominates the global fertilizer market, with a projected CAGR >2% (2024–2029) driven by Asia-Pacific demand .
Biological Activity
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate (CAS No. 93857-52-4) is a synthetic compound belonging to the class of phosphates. Its unique structure includes a long perfluorinated alkyl chain which imparts distinct physicochemical properties. This article delves into the biological activity of this compound based on available research findings.
- Molecular Formula : C17H12F31N2O4P
- Molecular Weight : 928.21 g/mol
- CAS Number : 93857-52-4
The compound is characterized by its high fluorine content and hydrophobic nature due to the long carbon chain. These properties make it relevant in various applications including surfactants and potential pharmaceutical intermediates.
Antimicrobial Properties
Research indicates that diammonium phosphates exhibit antimicrobial activity. A study conducted on similar compounds showed that they can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the amphiphilic nature of the phosphate compounds .
Cytotoxicity Studies
Cytotoxicity assays performed on mammalian cell lines have demonstrated that diammonium phosphate derivatives can induce apoptosis in cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly based on the specific cell line and exposure duration. For instance, studies have shown IC50 values ranging from 10 to 50 µM for different cancer cell lines .
In Vivo Studies
In vivo studies using animal models have explored the effects of diammonium phosphates on metabolic functions. These studies suggest potential roles in modulating lipid metabolism and influencing inflammatory pathways. However, comprehensive data on long-term effects and safety profiles remain limited .
Environmental Impact
The environmental implications of perfluorinated compounds are a growing concern due to their persistence and bioaccumulation potential. Research indicates that diammonium phosphates may contribute to ecological toxicity in aquatic systems. Evaluations of their degradation pathways are essential for understanding their environmental fate .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various diammonium phosphates against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts with increasing concentrations of the compound. The study concluded that these compounds could serve as potential disinfectants in clinical settings .
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, different concentrations of diammonium phosphate were tested on human breast cancer cells (MCF-7). Results showed that concentrations above 20 µM led to significant reductions in cell viability after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells at these concentrations .
Table 1: Summary of Biological Activities
Q & A
Q. What are the critical physicochemical properties of this compound, and how can they be experimentally determined?
The compound’s high fluorination imparts unique hydrophobicity, thermal stability, and resistance to hydrolysis. Key properties include:
- LogP (Partition Coefficient) : Predict using computational tools like ACD/Labs Percepta Platform to assess hydrophobicity .
- Thermal Stability : Employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to avoid degradation .
- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) due to its perfluorinated chain .
- Hydrolytic Stability : Conduct accelerated aging studies in buffered solutions (pH 3–9) with periodic LC-MS monitoring .
Q. What synthetic routes are recommended for producing this compound with high purity?
- Fluorinated Alkylation : React perfluorotetradecyl iodide with phosphorus oxychloride, followed by ammonium hydroxide quench .
- Purification : Use membrane separation technologies (e.g., nanofiltration) to isolate the compound from unreacted fluorinated precursors .
- Yield Optimization : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation .
Q. How should researchers handle this compound safely in laboratory settings?
- Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with HEPA filters to avoid inhalation of aerosolized particles .
- Waste Disposal : Incinerate at >1,000°C to prevent environmental release of persistent perfluorinated byproducts .
Advanced Research Questions
Q. What mechanistic insights exist for the degradation pathways of this compound in environmental or biological systems?
- Photolytic Degradation : Expose to UV-C light (254 nm) in aqueous matrices; analyze intermediates via high-resolution LC-QTOF-MS. Perfluorinated chains resist cleavage, but phosphate esters may hydrolyze .
- Biodegradation : Test with Pseudomonas spp. under aerobic conditions. Fluorinated alkyl groups are recalcitrant, but ammonium groups may be metabolized, altering solubility .
- Data Contradictions : If degradation rates conflict across studies, validate experimental conditions (e.g., pH, microbial consortia) and cross-reference with Pharos Project databases .
Q. How can this compound be applied in membrane technologies for selective separations?
- Ion-Selective Membranes : Incorporate into polymer matrices (e.g., Nafion®) for proton exchange membranes. Test ion conductivity via electrochemical impedance spectroscopy (EIS) .
- Gas Separation : Assess CO2/N2 selectivity using mixed-matrix membranes. The fluorinated chain may enhance CO2 solubility .
- Challenges : Address phase separation in composites by optimizing solvent casting (e.g., using fluorinated surfactants) .
Q. What analytical methods resolve contradictions in reported solubility or reactivity data?
- Controlled Environment Studies : Perform solubility tests in anhydrous solvents under argon to exclude moisture interference .
- Advanced NMR : Use <sup>31</sup>P NMR to detect phosphate ester hydrolysis products and <sup>19</sup>F NMR to confirm fluorocarbon integrity .
- Cross-Validation : Compare results with structurally similar compounds (e.g., diammonium perfluorooctanesulfonate) from Pharos Project datasets .
Q. How does the compound interact with biological membranes in mechanistic studies?
- Liposome Models : Incorporate into DPPC liposomes; monitor phase behavior via fluorescence anisotropy (e.g., using Laurdan dye) .
- Cellular Uptake : Use confocal microscopy with fluorine-specific tags (e.g., perfluorocarbon emulsions) to track intracellular localization .
- Toxicity Screening : Assess mitochondrial membrane potential disruption in HepG2 cells using JC-1 dye .
Methodological Resources
- Experimental Design : Align with CRDC subclass RDF2050104 (membrane technologies) for separation applications .
- Data Interpretation : Link findings to perfluorinated compound theory (e.g., "fluorophobic effect") to explain anomalous solubility .
- Regulatory Compliance : Reference ECHA registration data (CAS 93857-45-5) for environmental safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
